

# A Technical Guide to the Splice Variants of Glutaminase Targeted by CB-839

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction to Glutaminase and Its Role in Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is glutaminolysis, the process of converting glutamine into glutamate and subsequently other key metabolites. Glutaminase (GLS), the enzyme that catalyzes the first and rate-limiting step of this pathway, plays a pivotal role in providing cancer cells with essential building blocks for biosynthesis and energy production.[1][2][3] There are two primary isoforms of glutaminase in mammals: GLS1 (kidney-type) and GLS2 (liver-type).[4][5] This guide focuses on the splice variants of GLS1, which are the primary targets of the clinical-stage inhibitor CB-839 (Telaglenastat).

## Overview of Glutaminase Splice Variants: KGA and GAC

The GLS1 gene undergoes alternative splicing to produce two main variants: a long form known as Kidney-type Glutaminase (KGA) and a shorter, more catalytically active form called Glutaminase C (GAC).[6][7] Both KGA and GAC are encoded by the GLS1 gene and share a common N-terminal catalytic core.[6] However, they differ in their C-terminal domains due to the alternative splicing of exons.[7]



While both isoforms contribute to glutaminase activity, GAC is often the predominant and more active splice variant in many cancer types.[1][2][8] The differential expression and activity of KGA and GAC have significant implications for tumor metabolism and progression, making them attractive targets for cancer therapy.[2]

# CB-839: A Potent and Selective Inhibitor of GLS1 Splice Variants

CB-839 (Telaglenastat) is a first-in-class, orally bioavailable small molecule that acts as a potent, selective, and reversible inhibitor of both GLS1 splice variants, KGA and GAC.[9][10] [11] It exhibits low nanomolar potency and has demonstrated significant antitumor activity in a variety of preclinical cancer models, particularly those that are dependent on glutamine metabolism.[9][12] CB-839 does not inhibit the GLS2 isoform, highlighting its specificity for the GLS1 splice variants.[9][10] The inhibition of KGA and GAC by CB-839 leads to a disruption of downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutathione synthesis, ultimately leading to decreased cancer cell proliferation and survival.[4][9]

## **Quantitative Data**

Table 1: Inhibitory Potency of CB-839 Against Glutaminase Splice Variants and Cancer Cell Lines



Target	Cell Line/System	IC50 (nM)	Reference(s)
Endogenous Glutaminase (mouse kidney)	-	23	[10][11]
Endogenous Glutaminase (mouse brain)	-	28	[10][11]
Recombinant Human GAC	-	24	[13]
HCC1806 (TNBC)	Proliferation	49	[11]
MDA-MB-231 (TNBC)	Proliferation	26	[11]
PaTu-8988T (PDAC)	Proliferation	1.01	[11]
MPDAC-4 (PDAC)	Proliferation	1.73	[11]
HG-3 (CLL)	Proliferation	410	[4]
MEC-1 (CLL)	Proliferation	66,200	[4]
LNCaP (Prostate Cancer, hormone- sensitive)	Clonogenic Assay	1,000	[14]
LNCaP-derived CRPC (Prostate Cancer)	Clonogenic Assay	2,000	[14]
PC-3 (Prostate Cancer, CRPC)	Clonogenic Assay	< 100	[14]
293T (epithelial)	Glutaminase Inhibition	3.2	[15]

**Table 2: Relative Expression of KGA and GAC Splice Variants in Cancer** 

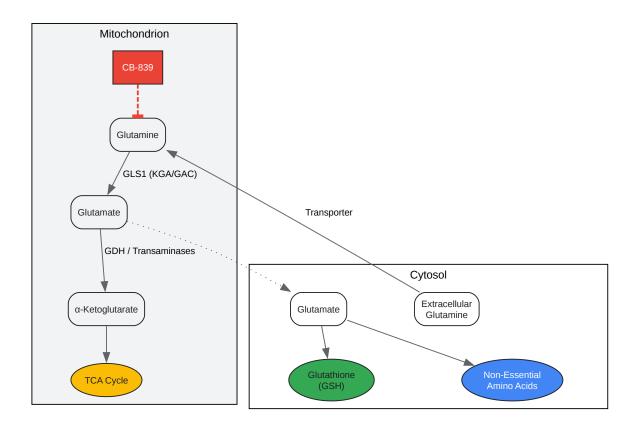


Cancer Type	Observation	Reference(s)
Non-Small Cell Lung Cancer (NSCLC)	GAC is essential for cancer cell growth; KGA expression is decreased in tumors compared to normal lung tissue.	[1]
Various Primary Human Tumors (TCGA data)	GAC is the predominant splice form of GLS in many tumor types.	[2][8]
Breast Cancer	Both KGA and GAC protein levels are increased in breast tumors compared to normal tissues.	[16]
Prostate Cancer	An isoform switch from KGA to GAC is associated with therapy resistance and disease progression.	[17]

# Signaling Pathways and Metabolic Consequences of GLS1 Inhibition

The inhibition of KGA and GAC by CB-839 has profound effects on cancer cell metabolism and downstream signaling pathways. By blocking the conversion of glutamine to glutamate, CB-839 depletes the intracellular pool of glutamate, which is a central node in cellular metabolism.





Click to download full resolution via product page

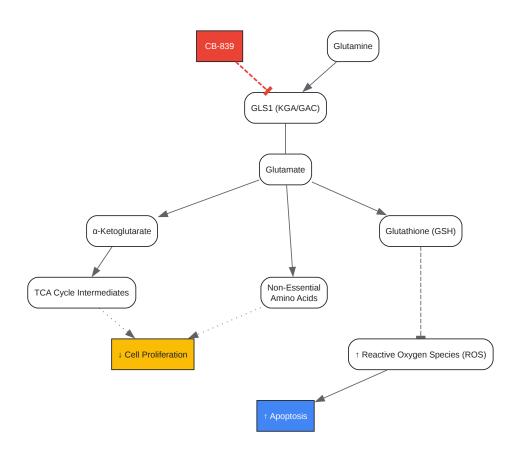
**Caption:** Glutaminolysis pathway and the site of CB-839 inhibition.

The primary metabolic consequences of GLS1 inhibition by CB-839 include:

- Depletion of TCA Cycle Intermediates: The reduction in α-ketoglutarate levels leads to a decrease in the pool of other TCA cycle intermediates, impairing cellular respiration and energy production.[9]
- Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. CB-839 treatment leads to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress.[4]
- Reduced Biosynthesis of Non-Essential Amino Acids: Glutamate serves as a nitrogen donor
  for the synthesis of other non-essential amino acids. GLS1 inhibition can therefore limit the
  availability of these building blocks for protein synthesis.[2]



These metabolic disruptions ultimately lead to a cytostatic effect, inhibiting cell proliferation and, in some contexts, inducing apoptosis.[4][9]



Click to download full resolution via product page

**Caption:** Downstream metabolic effects of CB-839 mediated GLS1 inhibition.

# Experimental Protocols Glutaminase Activity Assay

This protocol is adapted from methodologies described in studies evaluating CB-839.[4]

Objective: To measure the enzymatic activity of GLS1 in cell lysates and assess the inhibitory effect of CB-839.

Materials:



- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- Glutamate measurement kit (e.g., colorimetric or fluorometric assay)
- CB-839
- 96-well plates
- Plate reader

#### Procedure:

- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris
  and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.
- Inhibitor Treatment: Add varying concentrations of CB-839 (e.g., 0.01 μM to 100 μM) or vehicle control (DMSO) to the wells.
- Reaction Initiation: Add the substrate, glutamine, to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Glutamate Measurement: Stop the reaction and measure the amount of glutamate produced using a commercial glutamate assay kit according to the manufacturer's instructions.
- Data Analysis: Normalize the glutamate production to the amount of protein in each well. Plot the glutaminase activity against the concentration of CB-839 to determine the IC50 value.

### **Cell Proliferation Assay (MTS Assay)**

This protocol is a standard method for assessing the effect of a compound on cell proliferation. [4][13]



Objective: To determine the effect of CB-839 on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- CB-839
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- 96-well plates
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of CB-839 or vehicle control (DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
  cells. Plot the viability against the log of the CB-839 concentration to determine the IC50
  value.

## Quantification of Glutaminase Splice Variant Expression (qRT-PCR)

### Foundational & Exploratory





This protocol outlines the steps for measuring the relative mRNA expression levels of KGA and GAC.[18][19]

Objective: To quantify the mRNA levels of GLS1 splice variants, KGA and GAC, in cancer cells or tissues.

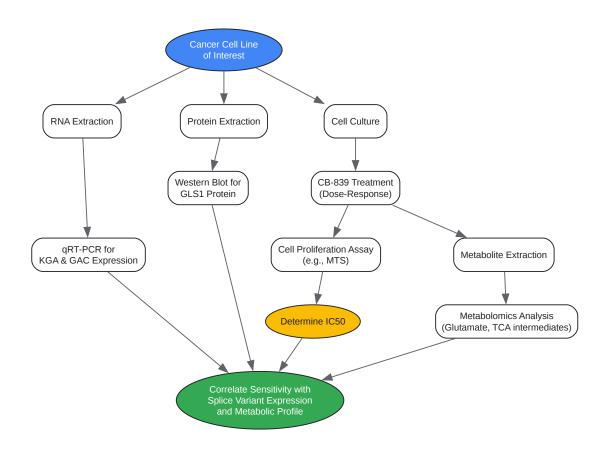
#### Materials:

- RNA extraction kit
- · cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers specific for KGA and GAC (boundary-spanning primers are recommended for specificity)
- Reference gene primers (e.g., GAPDH, β-actin)
- Real-time PCR instrument

#### Procedure:

- RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for KGA, GAC, and a reference gene.
- Real-time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of KGA and GAC using the ΔΔCt method, normalizing to the reference gene expression.





Click to download full resolution via product page

**Caption:** Experimental workflow for assessing cancer cell sensitivity to CB-839.

### Conclusion

The glutaminase splice variants KGA and GAC represent critical nodes in the metabolic network of many cancers. The development of CB-839, a potent and selective inhibitor of these splice variants, has provided a valuable tool for both research and clinical investigation into the therapeutic potential of targeting glutamine metabolism. Understanding the differential expression and roles of KGA and GAC, along with the precise molecular consequences of their inhibition, is crucial for identifying patient populations most likely to benefit from this therapeutic strategy and for the rational design of combination therapies. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working to unravel the complexities of glutaminase biology and its targeting in cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 5. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. nbinno.com [nbinno.com]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial localization and structure-based phosphate activation mechanism of Glutaminase C with implications for cancer metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]



- 18. Quantification of splice variants using real-time PCR PMC [pmc.ncbi.nlm.nih.gov]
- 19. A reliable method for quantification of splice variants using RT-qPCR PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Splice Variants of Glutaminase Targeted by CB-839]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671973#understanding-the-splice-variants-of-glutaminase-targeted-by-cb-839]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com